molecular formula C14H26BNO3 B8129693 1-(Pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one

1-(Pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one

Cat. No.: B8129693
M. Wt: 267.17 g/mol
InChI Key: USOPHUYJNMACHV-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one is a chemical compound that features a pyrrolidine ring and a dioxaborolane group The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the dioxaborolane group is a boron-containing moiety

Preparation Methods

The synthesis of 1-(Pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boron-carbon bond.

    Final Assembly: The final step involves coupling the pyrrolidine ring with the dioxaborolane group under suitable reaction conditions, such as the presence of a base and an appropriate solvent.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: The dioxaborolane group allows for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl halides.

Scientific Research Applications

1-(Pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.

    Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties.

    Catalysis: It can act as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and dioxaborolane group can engage in various interactions, such as hydrogen bonding, coordination with metal ions, and π-π stacking. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

1-(Pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one can be compared with similar compounds, such as:

    4-(pyrrolidin-1-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: This compound features an isoquinoline ring instead of a butanone backbone, offering different reactivity and applications.

    1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring and a boronic acid ester group, providing alternative reactivity and uses in organic synthesis.

    N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile reactivity and a wide range of applications in various fields of research.

Properties

IUPAC Name

1-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO3/c1-13(2)14(3,4)19-15(18-13)9-7-8-12(17)16-10-5-6-11-16/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOPHUYJNMACHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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